Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate
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Overview
Description
Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate is an organic compound with a complex structure that includes both ester and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate typically involves the esterification of 2-hydroxy-2-(4-phenylmethoxyphenyl)acetic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-2-phenylacetate
- Methyl 4-hydroxyphenylacetate
- Ethyl 2-hydroxy-2-(4-methoxyphenyl)acetate
Uniqueness
Ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate is unique due to the presence of both the hydroxy and phenylmethoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6309-92-8 |
---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C17H18O4/c1-2-20-17(19)16(18)14-8-10-15(11-9-14)21-12-13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3 |
InChI Key |
CXJDDJYKMCBBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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